Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate
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Overview
Description
Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate is a chemical compound that features a benzoate ester linked to a sulfanylethyl group, which is further connected to a methyltetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Sulfanylethyl Group: The sulfanylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the ethyl chain is replaced by a thiol group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions on the tetrazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in studies investigating the biological activity of tetrazole derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological molecules in a similar manner .
Comparison with Similar Compounds
Similar Compounds
2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile: This compound features a similar tetrazole ring but with different substituents, leading to distinct chemical properties and applications.
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with unique energetic properties.
Uniqueness
Methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate is unique due to the combination of its benzoate ester, sulfanylethyl group, and methyltetrazole ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other tetrazole derivatives.
Properties
IUPAC Name |
methyl 2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16-12(13-14-15-16)19-8-7-9-5-3-4-6-10(9)11(17)18-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXCFKEQRHXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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